Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate
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Overview
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate: is an organic compound that belongs to the class of terephthalate esters This compound is characterized by the presence of two 4-nitrophenyl groups attached to the benzene-1,4-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 4-nitrophenyl acetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions with an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl groups in Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, thereby exerting their effects. The pathways involved may include oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Dioctyl terephthalate (DOTP): An organic compound used as a plasticizer.
Diisobutyl phthalate (DIBP): A phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer.
Comparison: Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate is unique due to the presence of nitrophenyl groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C24H16N2O10 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H16N2O10/c27-21(15-5-9-19(10-6-15)25(31)32)13-35-23(29)17-1-2-18(4-3-17)24(30)36-14-22(28)16-7-11-20(12-8-16)26(33)34/h1-12H,13-14H2 |
InChI Key |
YETUVEYIZRQANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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